

# Efficacy and Safety Profile of Alrizomadlin

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## Compound Focus: Alrizomadlin

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The following tables consolidate the quantitative data on **Alrizomadlin**'s performance, including efficacy outcomes, survival data, and safety profile from clinical trials.

Efficacy Parameter	Overall Population (n=20)	MDM2-amplified / TP53 Wild-type Subgroup (n=8)
Overall Response Rate (ORR)	10% (2 patients) [1] [2]	25% (2 patients) [1] [2]
Disease Control Rate (DCR)	60% (12 patients) [1] [2]	100% (8 patients) [1] [2]
Stable Disease (SD)	50% (10 patients) [1] [2]	75% (6 patients) [1] [2]

Survival & Dose	Result
Median Progression-Free Survival (PFS)	6.1 months (95% CI, 1.7-10.4) [1] [2]
PFS (TP53 Wild-type)	7.9 months [1] [2]
PFS (TP53 Mutant)	2.2 months [1] [2]

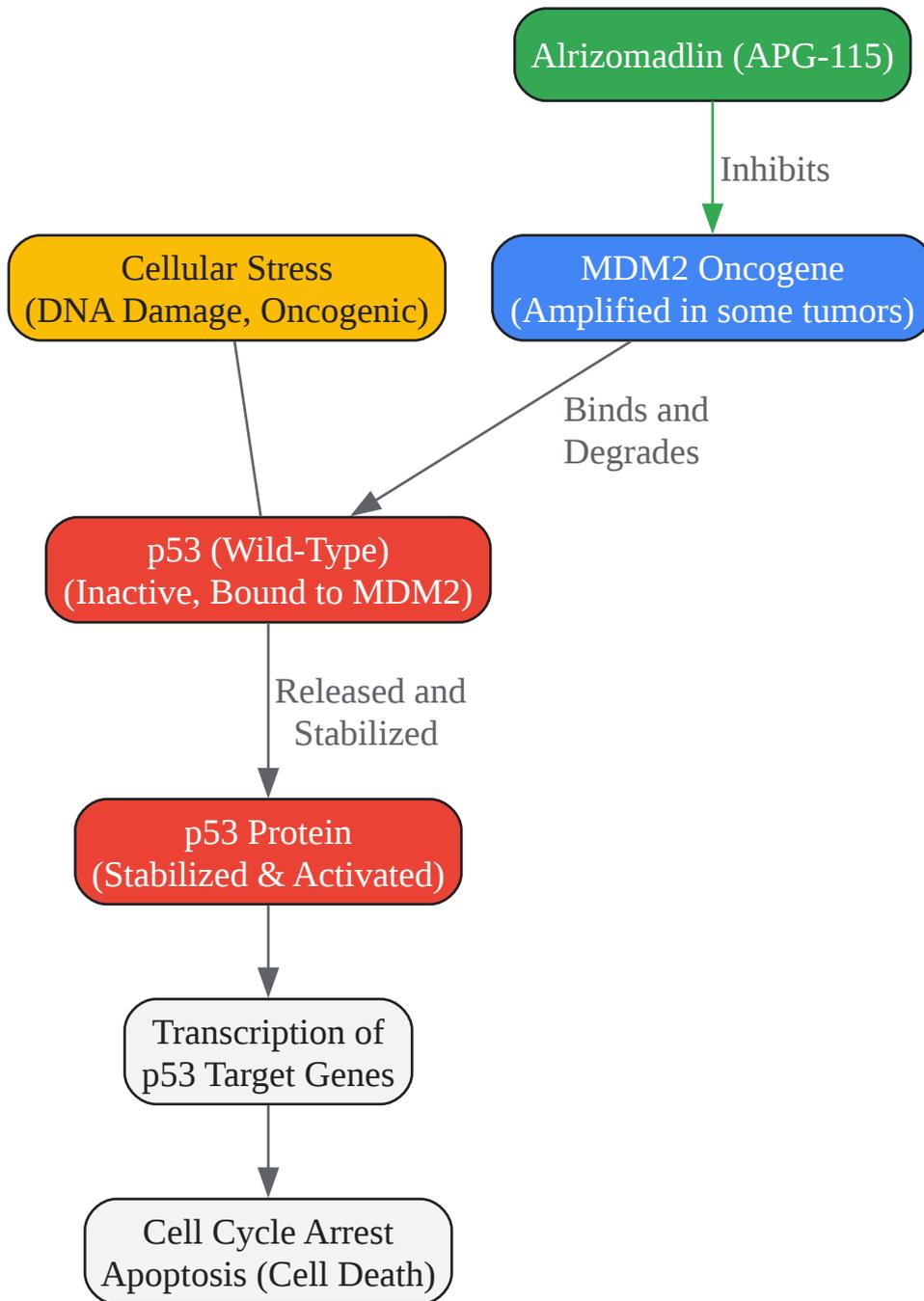
Survival & Dose	Result
Recommended Phase II Dose (RP2D)	100 mg every other day for 21 days, followed by 7 days off [1] [2]

Safety Profile (Grade 3/4 TRAEs)	Incidence
Thrombocytopenia	33.3% [1] [2]
Lymphocytopenia	33.3% [1] [2]
Neutropenia	23.8% [1] [2]
Anemia	23.8% [1] [2]

## Mechanism of Action & Signaling Pathway

**Alrizomadlin** is a novel, orally bioavailable small-molecule that acts as a potent and selective antagonist of the p53-MDM2 interaction [1]. Its mechanism restores the tumor-suppressor function of p53.



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**Alrizomadlin** inhibits MDM2, activating p53 to trigger antitumor responses.

## Detailed Experimental Protocols

For researchers looking to validate or build upon these findings, here is a summary of the key methodologies from the clinical studies.

## Phase I Monotherapy Study Design (NCT03611868)

This first-in-human phase I trial was a single-arm, open-label study consisting of a dose escalation part (using a "3 + 3" design) and a dose expansion part [1].

- **Patient Population:** Adults with histologically confirmed, locally advanced or metastatic solid tumors who had progressed on or were ineligible for standard treatment. An ECOG performance status of 0 or 1 was required [1].
- **Dosing Regimen:** **Alrizomadlin** was administered orally within 30-60 minutes after a meal. The established regimen was **100 mg every other day for 21 days**, followed by 7 days off, in a 28-day cycle. Treatment continued until disease progression or intolerable toxicity [1].
- **Endpoint Assessments:**
  - **Safety:** Monitored throughout the cycle. Adverse events were graded according to NCI CTCAE v4.03. Dose-limiting toxicities (DLTs) were specifically evaluated in the first 28-day cycle [1].
  - **Tumor Response:** Assessed by investigators using **RECIST 1.1 criteria**. Tumor imaging scans were performed every 8 weeks to determine objective response and progression [1].
  - **Pharmacodynamics:** Plasma levels of **Macrophage Inhibitory Cytokine-1 (MIC-1)** were measured as a biomarker indicative of p53 pathway activation [1].

## Phase II Combination Therapy Study Design

A phase II study investigated **Alrizomadlin** in combination with the anti-PD-1 immune checkpoint inhibitor, Pembrolizumab [3].

- **Patient Population:** Patients with various advanced solid tumors, including specific cohorts for immuno-oncologic (IO) drug-resistant malignancies such as melanoma, non-small cell lung cancer (NSCLC), and liposarcoma [3].
- **Dosing Regimen:** The **recommended phase II dose (RP2D) for Alrizomadlin in combination was 150 mg** taken orally once daily for two consecutive weeks, followed by one week off, in a 21-day cycle. Pembrolizumab was administered at 200 mg via a 30-minute intravenous infusion on Day 1 of each cycle [3].
- **Endpoint Assessments:**
  - The primary endpoint was **Objective Response Rate (ORR)** as per both RECIST 1.1 and immune-related RECIST (iRECIST) criteria [3].

- The study particularly evaluated the potential of the combination to overcome resistance to PD-1/PD-L1 inhibitors [3].

## Future Research Directions

The data support several promising avenues for further development:

- **Targeted Patient Selection:** The superior efficacy in **MDM2-amplified/TP53 wild-type tumors** (like dedifferentiated liposarcoma) strongly supports a precision medicine approach for these populations [1].
- **Combination with Immunotherapy:** Preclinical and clinical data suggest **Alrizomadlin** can modulate the tumor immune microenvironment and overcome resistance to checkpoint inhibitors [1]. The combination with Pembrolizumab has shown a **24.1% ORR in IO-resistant melanoma**, warranting expanded studies [3].
- **Exploration in Other Cancers:** Investigating its activity in other tumor types harboring MDM2 amplification or wild-type TP53, such as certain sarcomas, is a logical next step [1] [4].

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